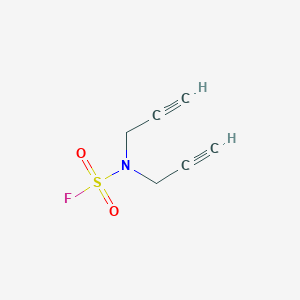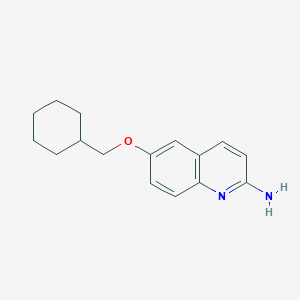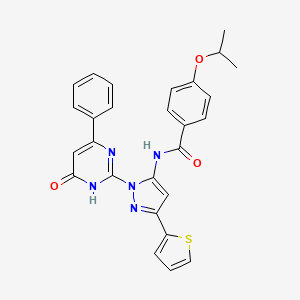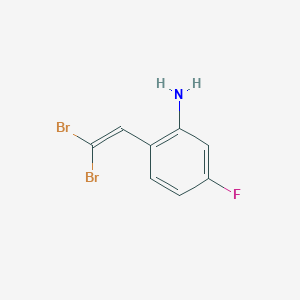![molecular formula C13H9F4N B14122229 [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine: is an organic compound that features both fluorine and amine functional groups. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group into the aromatic ring using radical intermediates.
Industrial Production Methods: Industrial production of [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The unique properties of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mecanismo De Acción
The mechanism by which [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances binding affinity and selectivity .
Comparación Con Compuestos Similares
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in structure but lacks the biphenyl moiety.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups and overall structure.
Uniqueness:
Enhanced Stability: The presence of multiple fluorine atoms provides increased chemical stability.
Higher Reactivity: The compound’s unique structure allows for diverse chemical reactions, making it more versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C13H9F4N |
|---|---|
Peso molecular |
255.21 g/mol |
Nombre IUPAC |
2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9F4N/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 |
Clave InChI |
HQKUYCXOYHZYFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


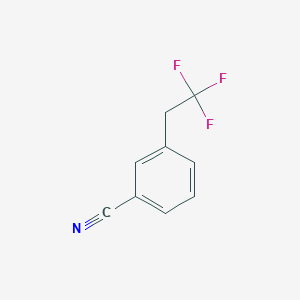

![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
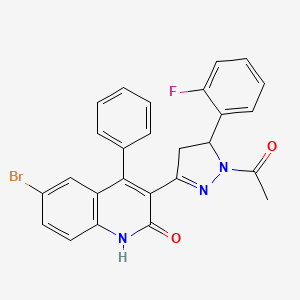
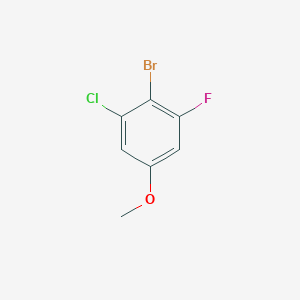
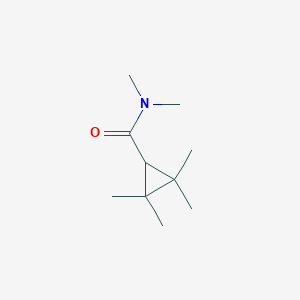

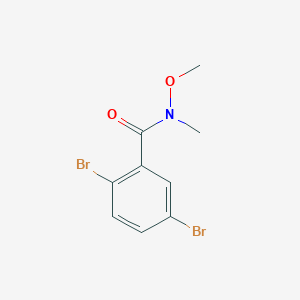
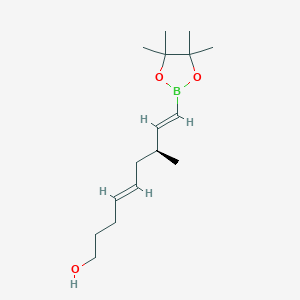
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
